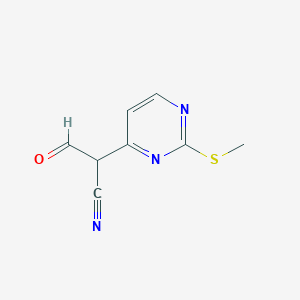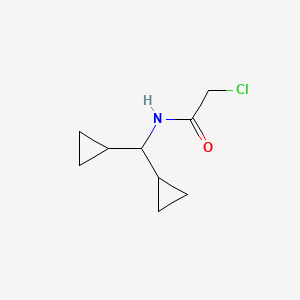
2-chloro-N-(dicyclopropylmethyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(dicyclopropylmethyl)acetamide is a chemical compound with the CAS Number: 1240528-98-6 . It has a molecular weight of 187.67 . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
2-chloro-N-(dicyclopropylmethyl)acetamide is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved documents.Applications De Recherche Scientifique
1. Comparative Metabolism in Herbicides
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides, including 2-chloro-N-(dicyclopropylmethyl)acetamide derivatives. This research highlights the metabolic pathways and the conversion of these compounds into potentially carcinogenic products in rat and human liver microsomes. The study provides insights into the biochemical processing of these herbicides, which can help in understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
2. Crystallography and Optical Properties
Jansukra et al. (2021) explored the crystal structure and optical properties of a similar compound, 2-Chloro-N-(2,4-dinitrophenyl) acetamide. This research sheds light on the intramolecular and intermolecular interactions in the crystal structure of these compounds, which is crucial for understanding their physical and chemical behaviors (Jansukra et al., 2021).
3. Antibody Production and Polarization Fluoroimmunoassay
Yakovleva et al. (2002) investigated the production of antibodies specific to acetochlor, a chloroacetanilide herbicide structurally related to 2-chloro-N-(dicyclopropylmethyl)acetamide. They developed a polarization fluoroimmunoassay for detecting acetochlor in water samples, demonstrating the potential for environmental monitoring of these compounds (Yakovleva, Lobanova, Panchenko, & Eremin, 2002).
4. Molecular Conformation and Hydrogen Bonding
Gowda et al. (2007) focused on the molecular structure of related acetamides, including 2-chloro-N-(dicyclopropylmethyl)acetamide. Their research on the conformation of the N—H bond and hydrogen bonding in these compounds contributes to a better understanding of their molecular geometry and potential applications in various fields (Gowda et al., 2007).
5. Synthesis and Antimicrobial Activity
Divya et al. (2015) synthesized a class of bis-heterocyclic sulfamoyl acetamides, closely related to 2-chloro-N-(dicyclopropylmethyl)acetamide, and assessed their antimicrobial activity. This research provides valuable insights into the potential use of these compounds in pharmaceutical applications (Divya, Sravya, Padmaja, & Padmavathi, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-(dicyclopropylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-5-8(12)11-9(6-1-2-6)7-3-4-7/h6-7,9H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRBQHSEYVRZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(dicyclopropylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




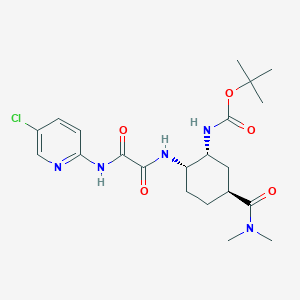
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)
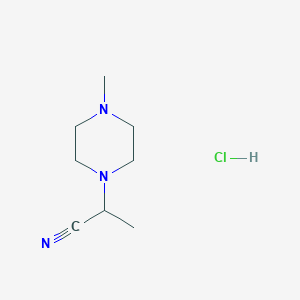

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421374.png)

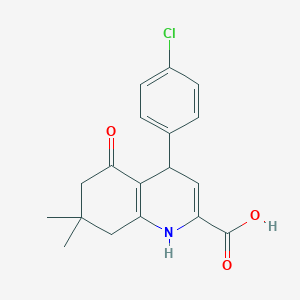
![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
